molecular formula C17H17F2NO2 B4668111 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4668111
M. Wt: 305.32 g/mol
InChI Key: PIERTKPBYJLFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. DMQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione acts as a competitive antagonist of the AMPA receptor, specifically the GluA1 and GluA2 subunits. 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione binds to the receptor at the glutamate binding site, preventing the binding of glutamate and blocking the ion channel pore. This results in the inhibition of excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a number of biochemical and physiological effects. For example, 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to inhibit long-term potentiation (LTP) and enhance long-term depression (LTD) in the hippocampus, suggesting a role for AMPA receptors in synaptic plasticity and learning and memory. 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to reduce pain perception in animal models, indicating a potential role for AMPA receptors in pain processing. In addition, 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has a number of advantages for lab experiments. For example, 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a potent and selective antagonist of the AMPA receptor, allowing for specific manipulation of AMPA receptor function. 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is also relatively stable and easy to handle, making it suitable for use in a variety of experimental settings. However, 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione also has some limitations. For example, 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not selective for specific AMPA receptor subunits, and may also affect other ionotropic glutamate receptors. In addition, 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are a number of future directions for research on 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. For example, further studies are needed to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. In addition, more research is needed to develop more selective AMPA receptor antagonists that can target specific subunits of the receptor. Finally, studies are needed to investigate the potential therapeutic applications of AMPA receptor antagonists in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been used to study the role of AMPA receptors in synaptic plasticity, learning and memory, pain perception, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been used to investigate the role of AMPA receptors in drug addiction and withdrawal.

properties

IUPAC Name

4-(2,3-difluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-17(2)7-12-15(13(21)8-17)10(6-14(22)20-12)9-4-3-5-11(18)16(9)19/h3-5,10H,6-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIERTKPBYJLFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)F)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
4-(2,3-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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